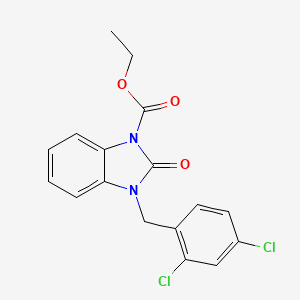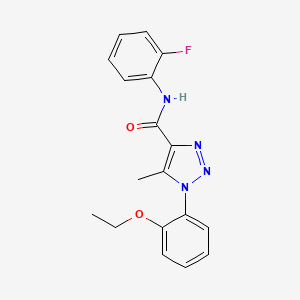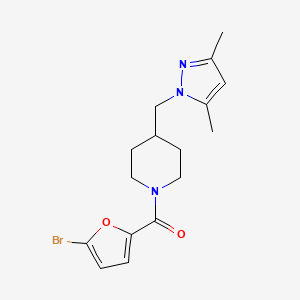
(5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the bromine atom on the furan ring, which could act as a site for nucleophilic aromatic substitution reactions. The pyrazole and piperidine rings may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom may increase the compound’s density and boiling point compared to similar compounds without a halogen atom . The exact properties would need to be determined experimentally .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, sharing a similar structural motif with the queried compound, has been studied for its potent and selective antagonist activity for the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, distinct conformations were identified, contributing to the development of unified pharmacophore models for CB1 receptor ligands. This research aids in understanding the steric and electrostatic requirements for CB1 receptor interaction, proposing the importance of certain structural features in conferring antagonist activity (J. Shim et al., 2002).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives, incorporating elements of the queried compound’s structure, were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity. This underscores the potential of such structures in developing new therapeutic agents (H. Hafez et al., 2016).
Antibacterial and Antioxidant Activities
Compounds containing pyrazole moieties, related to the queried structure, were synthesized and shown to possess moderate antibacterial and antioxidant activities. Through DFT and molecular docking analyses, these activities were further explored, indicating potential applications in addressing bacterial infections and oxidative stress (Golea Lynda, 2021).
Synthesis of Hydrogenated Carbazoles
Research involving the bromination and subsequent reactions of anilines related to the queried compound led to the synthesis of partially hydrogenated carbazoles. These compounds, through their unique structural features, could serve as intermediates in the development of novel pharmacophores or materials with specific electronic properties (R. Gataullin et al., 2007).
Molecular Structure Investigations
Studies on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, similar to aspects of the queried compound, revealed interesting molecular structures through X-ray crystallography, Hirshfeld, and DFT calculations. Such investigations provide insights into intermolecular interactions, electronic properties, and potential applications in designing compounds with desired physical or biological properties (Ihab Shawish et al., 2021).
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-11-9-12(2)20(18-11)10-13-5-7-19(8-6-13)16(21)14-3-4-15(17)22-14/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVCFAHEIAXMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC=C(O3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2959723.png)
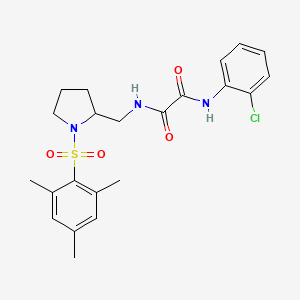
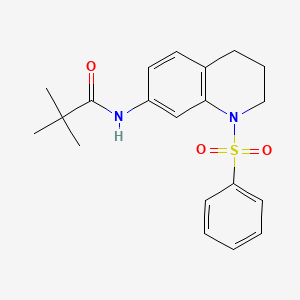
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)
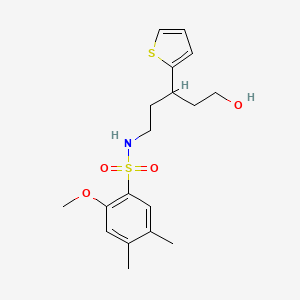
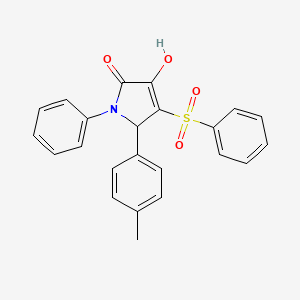
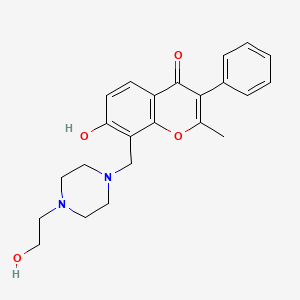
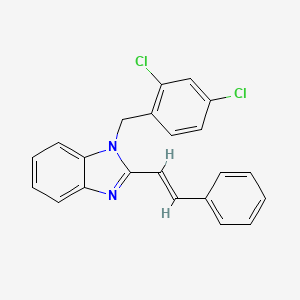
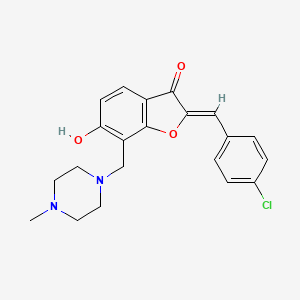
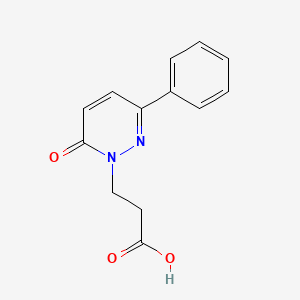
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2959744.png)
